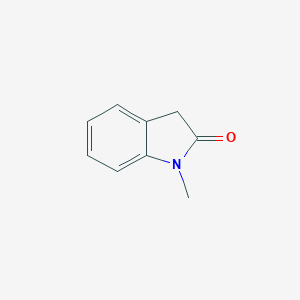
2-(3-Methoxyphenyl)acetaldehyde
Übersicht
Beschreibung
2-(3-Methoxyphenyl)acetaldehyde is a chemical compound that can be involved in various organic reactions, contributing to the synthesis of different organic compounds. It is of interest due to its potential applications in material science, pharmaceuticals, and synthetic chemistry.
Synthesis Analysis
The synthesis of compounds related to 2-(3-Methoxyphenyl)acetaldehyde can involve indirect electrochemical α-methoxylation of aliphatic ethers and acetals, using a redox catalyst for regioselective methoxylation, highlighting the versatility of methoxylation techniques in organic synthesis (Ginzel, Steckhan, & Degner, 1987).
Molecular Structure Analysis
The analysis of molecular structure often involves X-ray crystallography or spectroscopic methods to determine the arrangement of atoms within a molecule. For compounds similar to 2-(3-Methoxyphenyl)acetaldehyde, studies like the synthesis and crystal structure analysis of related compounds provide insights into their molecular geometry and intermolecular interactions (Kavitha et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving 2-(3-Methoxyphenyl)acetaldehyde or similar compounds can include Mukaiyama-aldol type reactions, showcasing the reactivity of acetals derived from enolizable aldehydes with eco-friendly catalysts, leading to β-methoxycarbonyl compounds (Rodríguez-Gimeno et al., 2014).
Physical Properties Analysis
The physical properties such as solubility, melting point, boiling point, and vapor pressure of a compound like 2-(3-Methoxyphenyl)acetaldehyde can be determined through experimental measurements. These properties are crucial for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties include reactivity with various chemical agents, stability under different conditions, and the compound's ability to participate in various chemical reactions. The novel synthesis and application of mixed acetals highlight innovative approaches to using compounds with aldehyde functionality for synthetic purposes (Mandai et al., 1984).
Wissenschaftliche Forschungsanwendungen
Chemical Protection and Synthesis :
- Arai, Tokuyama, Linsell, and Fukuyama (1998) discussed 2-(2-aminophenyl)-acetaldehyde dimethyl acetal as a novel protectant for carboxylic acids, providing stable amides under basic conditions and enabling easy regeneration (Arai et al., 1998).
Biochemical Studies :
- Walsh, Truitt, and Davis (1970) explored how acetaldehyde mediates ethanol-induced changes in norepinephrine metabolism, affecting the oxidative and reductive pathways (Walsh, Truitt, & Davis, 1970).
Photocatalysis and Environmental Applications :
- Singh et al. (2008) demonstrated that acetaldehyde adsorption on TiO2 surfaces forms a 3-hydroxybutanal surface intermediate during aldol condensation reactions, indicating potential environmental applications (Singh et al., 2008).
- Arai et al. (2008) reported that Pd/WO(3) photocatalysts efficiently oxidize acetaldehyde and toluene to CO2 under light irradiation, presenting a method for atmospheric carbon dioxide removal (Arai et al., 2008).
Analytical Chemistry and Detection Methods :
- Yang et al. (2019) developed a fluorescence sensor for the detection of acetaldehyde in liquor and spirits, offering a quick, real-time method for detecting harmful compounds (Yang et al., 2019).
Pharmacology and Drug Synthesis :
- McGill (1993) presented a method for the efficient preparation of Dirithromycin (LY237216) without needing unstable -alkoxyaldehydes, highlighting the pharmaceutical applications of related compounds (McGill, 1993).
Fragrance Synthesis :
- Climent, Corma, and Velty (2004) showed that zeolites and delaminated zeolites are effective catalysts for synthesizing fragrances like hyacinth, vanilla, and blossom orange, representing an environmentally friendly process for fragrance synthesis (Climent, Corma, & Velty, 2004).
Safety and Hazards
The safety information for 2-(3-Methoxyphenyl)acetaldehyde indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,6-7H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELKCHMCSIXEHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10535474 | |
| Record name | (3-Methoxyphenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10535474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)acetaldehyde | |
CAS RN |
65292-99-1 | |
| Record name | (3-Methoxyphenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10535474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene](/img/structure/B31646.png)
